molecular formula C10H10O4S B2608764 2-(2-methoxycarbonylphenyl)sulfanylacetic Acid CAS No. 51471-72-8

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid

Cat. No.: B2608764
CAS No.: 51471-72-8
M. Wt: 226.25
InChI Key: KLSFKYLFVHNQEP-UHFFFAOYSA-N
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Description

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxycarbonylphenyl)sulfanylacetic Acid typically involves the reaction of 2-bromomethylbenzoate with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of thioglycolic acid attacks the bromomethyl group, resulting in the formation of the sulfanylacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the methoxycarbonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxycarbonylphenyl)sulfanylacetic Acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxycarbonyl group may also interact with various enzymes, affecting their activity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxycarbonylphenyl)thioacetic Acid
  • 2-(2-methoxycarbonylphenyl)mercaptoacetic Acid

Uniqueness

2-(2-methoxycarbonylphenyl)sulfanylacetic Acid is unique due to the presence of both a methoxycarbonyl group and a sulfanylacetic acid moiety

Properties

IUPAC Name

2-(2-methoxycarbonylphenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSFKYLFVHNQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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